molecular formula C19H20N4O2 B5218936 6-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

6-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE

Cat. No.: B5218936
M. Wt: 336.4 g/mol
InChI Key: SBQFFKIQJCYRFA-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a pyrido[4,3-d]pyrimidine core, which is a bicyclic structure combining pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine group: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the core structure.

    Attachment of the dimethylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one
  • 6-(3,4,5-Trimethoxyphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one

Uniqueness

6-(3,4-Dimethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-3-4-15(11-14(13)2)23-6-5-17-16(18(23)24)12-20-19(21-17)22-7-9-25-10-8-22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQFFKIQJCYRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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